molecular formula C10H8ClN B15046549 4-Chloro-2-cyclopropylbenzonitrile

4-Chloro-2-cyclopropylbenzonitrile

Cat. No.: B15046549
M. Wt: 177.63 g/mol
InChI Key: MUJRHMMBACPNLG-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropylbenzonitrile is a substituted benzonitrile derivative characterized by a chlorine atom at the para position (C4) and a cyclopropyl group at the ortho position (C2) relative to the nitrile (-CN) functional group.

Benzonitrile derivatives are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science. The presence of the cyclopropyl group in this compound may enhance lipophilicity and metabolic stability compared to simpler derivatives, making it a candidate for drug discovery .

Properties

Molecular Formula

C10H8ClN

Molecular Weight

177.63 g/mol

IUPAC Name

4-chloro-2-cyclopropylbenzonitrile

InChI

InChI=1S/C10H8ClN/c11-9-4-3-8(6-12)10(5-9)7-1-2-7/h3-5,7H,1-2H2

InChI Key

MUJRHMMBACPNLG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CC(=C2)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclopropylbenzonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst, a boronic acid derivative, and a halogenated aromatic compound. For this compound, the starting materials would include 4-chlorobenzonitrile and a cyclopropylboronic acid .

Another method involves the direct chlorination of 2-cyclopropylbenzonitrile using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Chloro-2-cyclopropylbenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropylbenzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceutical research, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

The table below compares 4-Chloro-2-cyclopropylbenzonitrile with three related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Notes
4-Chlorobenzonitrile C₇H₄ClN 137.57 -Cl (para), -CN 900–930* Likely typo; expected ~90–93°C
This compound (Target) C₁₀H₈ClN 177.63† -Cl (para), -CN, cyclopropyl (ortho) N/A Hypothetical based on analogs
4-Chloro-2-[[(4-chlorophenyl)-cyclopropylmethyl]amino]benzonitrile C₁₇H₁₄Cl₂N₂ 317.21 -Cl (para), -CN, cyclopropylmethylamino (ortho) N/A Includes dual chlorine and amino groups
4-Chloro-2-[(2-methyl-1-phenylpropyl)amino]benzonitrile C₁₇H₁₇ClN₂ 284.78 -Cl (para), -CN, branched alkylamino (ortho) N/A Bulky phenylalkyl substituent

*The melting point for 4-Chlorobenzonitrile () is unusually high, suggesting a possible typographical error (likely 90–93°C).
†Calculated based on molecular formula.

Key Observations:
  • Molecular Complexity: The target compound is less complex than analogs in and , which feature additional chlorine atoms or branched alkyl-phenyl groups. This reduces steric hindrance compared to ’s amino-linked cyclopropylmethyl group .
  • Lipophilicity: The cyclopropyl group in the target compound likely increases logP (octanol-water partition coefficient) relative to 4-Chlorobenzonitrile, enhancing membrane permeability in biological systems.

Biological Activity

4-Chloro-2-cyclopropylbenzonitrile is a chemical compound that has garnered interest in various biological and pharmacological studies. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C10H8ClN
  • Molecular Weight : 181.63 g/mol
  • CAS Number : 6322-49-2

The compound features a chlorinated benzene ring with a cyclopropyl group and a nitrile functional group, contributing to its unique biological properties.

Research indicates that this compound interacts with various biological targets, influencing cellular pathways and exhibiting potential therapeutic effects:

  • Receptor Modulation : The compound has been shown to modulate receptor-mediated effects, impacting signaling pathways that regulate cell proliferation and apoptosis.
  • Oxidative Stress Induction : It can induce oxidative stress in cells, leading to increased production of reactive oxygen species (ROS), which may contribute to its cytotoxic effects on certain tumor cell lines.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

  • Acute Toxicity : In animal models, acute exposure to high doses resulted in symptoms such as reduced spontaneous activity and uncoordinated gait. However, no significant increase in mortality was observed .
  • Chronic Toxicity : Long-term studies indicated potential carcinogenic effects, with increased incidences of tumors in specific tissues at elevated doses .

Case Studies

Several studies have highlighted the biological implications of this compound:

  • Antitumor Activity : In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines by inducing apoptosis through oxidative stress mechanisms.
  • Antimicrobial Effects : Preliminary investigations suggest that it may possess antimicrobial properties against certain bacterial strains, although further research is needed to confirm these findings.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInduces apoptosis in cancer cell lines
AntimicrobialPotential activity against specific bacteria
Receptor ModulationModulates cellular signaling pathways
Oxidative Stress InductionIncreases ROS levels leading to cell damage

Recent Studies

Recent literature reviews have focused on the compound's safety and efficacy profiles. Notably:

  • A comprehensive review concluded that while there is evidence supporting its biological activity, there is insufficient data regarding long-term safety and potential carcinogenicity .
  • Another study emphasized the need for further investigation into its metabolic pathways and interactions with biomolecules to fully understand its biological impact .

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